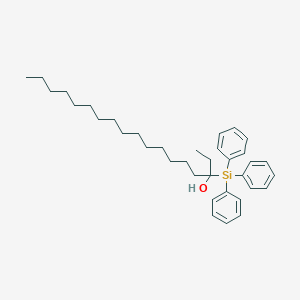

3-(Triphenylsilyl)-3-octadecanol

Description

BenchChem offers high-quality 3-(Triphenylsilyl)-3-octadecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Triphenylsilyl)-3-octadecanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H52OSi |

|---|---|

Molecular Weight |

528.9 g/mol |

IUPAC Name |

3-triphenylsilyloctadecan-3-ol |

InChI |

InChI=1S/C36H52OSi/c1-3-5-6-7-8-9-10-11-12-13-14-15-25-32-36(37,4-2)38(33-26-19-16-20-27-33,34-28-21-17-22-29-34)35-30-23-18-24-31-35/h16-24,26-31,37H,3-15,25,32H2,1-2H3 |

InChI Key |

JETQITUBPKDAHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CC)(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 3-(Triphenylsilyl)-3-octadecanol

An In-depth Technical Guide to 3-(Triphenylsilyl)-3-octadecanol

Introduction

3-(Triphenylsilyl)-3-octadecanol is a unique tertiary alcohol distinguished by its bifunctional character. It incorporates a highly lipophilic and flexible 18-carbon alkyl chain (octadecanol) and a sterically demanding, rigid triphenylsilyl group attached directly to the carbinol carbon. This molecular architecture results in a compound with significant steric bulk, high lipophilicity, and considerable chemical stability. While specific applications for this molecule are not widely documented, its structure suggests its potential as a specialized intermediate in organic synthesis, a building block in materials science, or a tool compound for studying the effects of extreme lipophilicity and steric hindrance in biological systems. This guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway with mechanistic insights, expected analytical characteristics, and potential research applications.

Physicochemical and Structural Properties

The defining characteristics of 3-(Triphenylsilyl)-3-octadecanol stem from the amalgamation of its constituent parts: the long aliphatic chain, the tertiary alcohol, and the bulky silyl group.

Core Data

All quantitative data for the molecule are summarized in the table below for ease of reference.

| Property | Value | Source |

| CAS Number | 18817-57-7 | [1] |

| Molecular Formula | C₃₆H₅₂OSi | [1] |

| Molecular Weight | 528.90 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCCCCCCCCC(C(C)(O)(C2=CC=CC=C2)C3=CC=CC=C3)CC | |

| InChI Key | Not Publicly Available |

Structural Analysis

The molecule's structure is centered around a tertiary alcohol at the C3 position of an octadecane chain. This hydroxyl group is sterically shielded by both the long pentadecyl chain on one side and the voluminous triphenylsilyl group on the other.

-

Triphenylsilyl (TPS) Group : This group imparts significant steric hindrance and rigidity. Unlike smaller silyl ethers like trimethylsilyl (TMS), the TPS group is exceptionally stable, showing approximately 400 times greater stability towards acidic hydrolysis[2][3]. Its three phenyl rings make the molecule UV-active, which is a significant practical advantage as it allows for easy visualization during chromatographic procedures like Thin Layer Chromatography (TLC)[4].

-

Octadecanol Chain : The C18 chain provides high lipophilicity and flexibility, suggesting the molecule will have very low aqueous solubility but high solubility in nonpolar organic solvents. This long alkyl chain is a common feature in surfactants, lubricants, and lipids.

-

Tertiary Alcohol : The hydroxyl group offers a reactive site for further functionalization, such as etherification or esterification, although its reactivity is significantly diminished due to the extreme steric crowding.

Caption: Chemical structure of 3-(Triphenylsilyl)-3-octadecanol.

Proposed Synthesis and Mechanistic Rationale

While this compound is commercially available from specialized suppliers for research purposes, understanding its synthesis is crucial for researchers who may wish to create derivatives[1]. A logical and robust method for preparing this sterically hindered tertiary alcohol is through the nucleophilic addition of a triphenylsilyl anion to a long-chain ketone.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: the preparation of the triphenylsilyllithium reagent followed by its reaction with 3-octadecanone.

Caption: Proposed workflow for the synthesis of 3-(Triphenylsilyl)-3-octadecanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of related silylated alcohols.

-

Preparation of Triphenylsilyllithium:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

-

Add triphenylsilane (1.1 equivalents) to the THF and stir until dissolved.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent, typically 1.6 M in hexanes) dropwise via syringe. The solution may turn a characteristic reddish-orange color, indicating the formation of the triphenylsilyllithium anion.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

-

Nucleophilic Addition:

-

In a separate flame-dried flask under argon, dissolve 3-octadecanone (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -78°C using a dry ice/acetone bath.

-

Transfer the freshly prepared triphenylsilyllithium solution to the ketone solution via cannula, slowly and dropwise.

-

Causality: The reaction is performed at -78°C to control the reactivity of the organolithium reagent and prevent side reactions, such as enolization of the ketone.

-

Allow the reaction to stir at -78°C for 2-4 hours, monitoring the consumption of the ketone by TLC.

-

-

Workup and Purification:

-

Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to form the desired alcohol.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The UV-active nature of the triphenylsilyl group facilitates tracking the product during chromatography[4].

-

Analytical and Spectroscopic Characterization

While Sigma-Aldrich notes that it does not collect analytical data for this product, its structure allows for the confident prediction of its spectroscopic signatures[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.6-7.8 ppm (m, 6H): Multiplet corresponding to the ortho-protons of the three phenyl rings.

-

δ 7.3-7.5 ppm (m, 9H): Multiplet for the meta- and para-protons of the phenyl rings.

-

δ 1.5-1.8 ppm (m): Protons on carbons adjacent to the carbinol center.

-

δ 1.2-1.4 ppm (br s): Broad singlet representing the numerous methylene (-CH₂-) groups of the long alkyl chain.

-

δ 0.88 ppm (t, 3H): Triplet for the terminal methyl (-CH₃) group of the ethyl side-chain.

-

δ 0.85 ppm (t, 3H): Triplet for the terminal methyl group of the pentadecyl chain.

-

A broad singlet for the hydroxyl proton (-OH) would also be present, with its chemical shift being concentration-dependent.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 135-140 ppm: Quaternary aromatic carbons attached to silicon.

-

δ 128-130 ppm: Aromatic C-H carbons.

-

δ ~75-80 ppm: The key quaternary carbinol carbon (C-OH, C-Si).

-

δ 20-40 ppm: Aliphatic carbons near the functional group.

-

δ ~14 ppm: Terminal methyl carbons.

-

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) would be suitable.

-

Expected [M+H]⁺: 529.90.

-

Key Fragmentation Patterns: Expect to see characteristic losses, such as the loss of a phenyl group ([M-77]⁺), loss of water ([M-18]⁺), or cleavage of the alkyl chains.

Infrared (IR) Spectroscopy

-

~3550-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the long alkyl chain.

-

~1430 cm⁻¹: Si-Ph stretching.

Potential Applications and Research Directions

The unique combination of a bulky, stable silyl moiety and a long lipid chain makes 3-(Triphenylsilyl)-3-octadecanol an intriguing molecule for several advanced applications.

Intermediate in Complex Synthesis

The triphenylsilyl group is an excellent protecting group for alcohols, particularly when high stability against acid is required[2][3]. While this molecule is already an alcohol, its hydroxyl group could be further functionalized and carried through multiple synthetic steps where the TPS group serves as a bulky, inert directing group or simply as a permanent structural feature imparting lipophilicity.

Materials Science

The amphiphilic nature of the molecule—a polar hydroxyl head and a large, nonpolar tail composed of both the alkyl chain and the phenyl groups—suggests potential use in the formulation of liquid crystals or as a surface modifier. When applied to a surface, the hydroxyl group could anchor the molecule, leaving the highly lipophilic and sterically bulky tail to create a non-polar, low-energy surface.

Tool Compound in Drug Discovery and Chemical Biology

In drug development, modifying molecules to fine-tune properties like lipophilicity is a core strategy[5].

-

Lipophilicity Studies: 3-(Triphenylsilyl)-3-octadecanol represents an extreme in terms of lipophilicity and steric bulk. It could serve as a tool compound to study drug-membrane interactions or to probe the spatial limits of binding pockets in proteins.

-

Delivery Systems: The long alkyl chain is reminiscent of the lipid tails found in liposomes and other nano-delivery systems[6]. This molecule could be investigated as a component in such systems, where the bulky TPS group could influence membrane fluidity and stability.

-

Fragment-Based Design: While large, the distinct triphenylsilyl and octadecanol fragments could be considered in fragment-based approaches where high lipophilicity is desired for a specific region of a larger molecule.

Conclusion

3-(Triphenylsilyl)-3-octadecanol is a highly specialized chemical compound defined by its significant steric hindrance and extreme lipophilicity. Its synthesis is achievable through standard organometallic addition reactions, and its structure can be readily confirmed with modern spectroscopic techniques. While not a common reagent, its unique properties position it as a valuable tool for researchers in materials science exploring novel surface properties and for synthetic and medicinal chemists needing a robust, bulky, and highly nonpolar building block for complex molecular architectures.

References

- ChemicalBook. (2026, January 13). Triphenylsilane | 789-25-3.

- Sigma-Aldrich. 3-(TRIPHENYLSILYL)-3-OCTADECANOL AldrichCPR.

- Vanderbilt University. Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes.

- ResearchGate. 1 H NMR spectra of poly(silyl ethers) based palm oil.

- ResearchGate. CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt.

- The Royal Society of Chemistry. (2020).

- MSU Chemistry. Triphenylsilane.

- MDPI. (2024, February 15).

- MDPI. (2024, November 1).

Sources

- 1. 3-(TRIPHENYLSILYL)-3-OCTADECANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Triphenylsilane | 789-25-3 [chemicalbook.com]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. jelsciences.com [jelsciences.com]

- 6. Special Issue “Drug Discovery and Application of New Technologies” [mdpi.com]

Physicochemical Profiling of Triphenylsilyl-Substituted Fatty Alcohols: Interfacial Behavior & The Silicon Effect

Topic: Physicochemical Properties of Triphenylsilyl-Substituted Fatty Alcohols Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Bio-Organosilicon Chemistry)

Executive Summary

This technical guide addresses the physicochemical characterization of triphenylsilyl (TPS)-substituted fatty alcohols. Unlike standard aliphatic fatty alcohols, these "bulge amphiphiles" incorporate a bulky, lipophilic organosilicon group that fundamentally alters molecular packing, interfacial thermodynamics, and membrane interaction.[1]

For researchers in drug delivery and lipidomics, the TPS group acts as a "Silicon Switch"—a bioisosteric replacement for carbon analogues (e.g., triphenylmethyl) that enhances lipophilicity and modifies metabolic stability.[1] This guide details the structural implications of the C–Si exchange, provides self-validating protocols for Langmuir monolayer analysis, and establishes a framework for evaluating these compounds as membrane modifiers.

Molecular Architecture: The "Silicon Effect"

To understand the physicochemical properties, one must first quantify the structural differences introduced by the silicon atom.

Structural Divergence (C vs. Si)

The substitution of a carbon center with silicon in the triphenyl moiety introduces specific changes in bond geometry and electronic distribution, known collectively as the "Silicon Effect."

| Property | Carbon Analogue (Ph | Silicon Analogue (Ph | Impact on Fatty Alcohol Behavior |

| Bond Length | C–C: 1.54 Å | Si–C: 1.87 Å | Increased molecular volume; reduced lattice energy in solid state.[1] |

| Covalent Radius | 0.77 Å | 1.17 Å | The TPS group is physically larger, creating a "bulge" that disrupts tight alkyl chain packing.[1] |

| Lipophilicity | High | Higher (+0.5 to +1.0 logP) | Enhanced partitioning into lipid bilayers; stronger hydrophobic anchoring.[1] |

| Flexibility | Rigid | More Flexible | Lower barrier to rotation around the Ph–Si bond affects entropy of fusion.[1] |

The "Bulge Amphiphile" Concept

TPS-substituted fatty alcohols (e.g.,

Bulk Physicochemical Properties

Solubility Profile

The TPS group renders these alcohols significantly more soluble in non-polar organic solvents compared to their parent fatty alcohols.[1]

-

Solvents of Choice: Dichloromethane (DCM), Chloroform, THF.[1]

-

Aqueous Solubility: Negligible.[1] The TPS group is super-hydrophobic.[1]

-

Protocol Note: For biological assays, use DMSO/Ethanol co-solvent systems, but be aware that the TPS group may precipitate if the water fraction exceeds 80% rapidly.

Thermal Transitions (DSC/TGA)

-

Melting Point Depression: TPS derivatives generally exhibit lower melting points than equivalent carbon-trityl compounds.[1] The globular shape of the Ph

Si group disrupts crystal lattice packing energy. -

Thermal Stability: Organosilicon compounds show high thermal stability.[1] However, if the TPS is linked via an oxygen (silyl ether, Ph

Si-O-R), it is susceptible to hydrolysis, though Ph

Interfacial Behavior: Langmuir Monolayers

The definitive characterization method for surface-active organosilicon lipids.[1]

Isotherm Characteristics ( -A Isotherms)

When spread at the air-water interface, TPS-fatty alcohols display distinct thermodynamic behaviors compared to standard fatty alcohols.

-

Liftoff Area: The molecular area where surface pressure (

) rises above 0 mN/m is significantly larger.[1] -

Phase Behavior: They typically lack a distinct Liquid-Expanded (LE) to Liquid-Condensed (LC) transition plateau.[1] Instead, they show a continuous compression curve, indicating that the bulky silicon group prevents the alkyl chains from crystallizing into a tight vertical array.

-

Collapse Mechanism: Unlike fatty acids which often collapse irreversibly into 3D crystals, TPS-alcohols often show reversible collapse .[1] The "bulge" prevents irreversible interlocking of the multilayers.

Visualization of Monolayer Dynamics

The following diagram illustrates the structural orientation and compression logic of TPS-fatty alcohols.

Caption: Structural hierarchy and interfacial compression phases of TPS-fatty alcohols. The bulky Si-anchor dictates the Liquid Expanded phase characteristics.

Experimental Protocols

Synthesis & Purification for Physicochemical Analysis

Requirement: >99% Purity.[1] Traces of silanols or disiloxanes will ruin surface tension measurements.

Mechanism: Hydrosilylation of

-

Flash Chromatography: Silica gel is standard, but beware of silanol interactions.[1] Deactivate silica with 1% Et

N if the compound is acid-sensitive.[1] -

Recrystallization: Essential for removing homocoupled byproducts (e.g., hexaphenyldisiloxane).[1]

Langmuir-Blodgett Isotherm Protocol

Self-Validating System for Surface Area Determination.[1]

Materials:

-

Trough: Teflon-coated Langmuir trough (Kibron or Nima).

-

Subphase: Ultrapure water (18.2 M

cm), pH 5.6 (unbuffered) or pH 7.4 (phosphate buffer). -

Spreading Solvent: HPLC-grade Chloroform (stabilized with amylene, NOT ethanol, to prevent solubility issues).

Step-by-Step Workflow:

-

Cleaning (The Zero-Point Check):

-

Spreading:

-

Compression:

-

Analysis:

Biological Implications & Applications[7][8]

Membrane Perturbation

Due to the "Silicon Effect," TPS-fatty alcohols do not align perfectly with phospholipid acyl chains.[1]

-

Effect: They induce membrane disorder (fluidization) at the hydrophobic core while stabilizing the interface.[1]

-

Application: Permeation enhancers for transdermal drug delivery.[1] The TPS group disrupts the stratum corneum lipid packing more effectively than carbon analogues.[1]

Metabolic Stability

The Si–C bond is generally robust against enzymatic hydrolysis in biological media, unlike ester linkages. However, oxidative metabolism (P450) may target the phenyl rings.[1] The steric bulk of the TPS group often retards metabolic access to the terminal hydroxyl group.

Caption: Mechanism of action in biological systems: Membrane fluidization and metabolic resistance.[1]

References

-

Tacke, R., & Wannagat, U. (1979).[1][6] Syntheses and Properties of Bioactive Organo-Silicon Compounds. Topics in Current Chemistry. Link

-

DeVries, C. A. (2007).[1][2] Langmuir film behavior of a series of triphenylsilylether-terminated alcohols. University of Nebraska - Lincoln Dissertations. Link

-

Baines, W., & Tacke, R. (2003).[1] Silicon-centred spirocyclic compounds: New potential for drug discovery. Current Opinion in Drug Discovery & Development. (Contextual citation for Si-Bioisosterism).

-

Gaines, G. L. (1966).[1] Insoluble Monolayers at Liquid-Gas Interfaces. Interscience Publishers.[1] (Foundational text for Langmuir protocols).

-

Ramesh, S., & Duda, J. L. (2001).[1] Mass transport of lipophilic molecules through the stratum corneum.[1] Journal of Controlled Release. (Context for lipophilic permeation enhancers).

Sources

- 1. A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Langmuir film behavior of a series of triphenylsilylether-terminated a" by Christine A DeVries [digitalcommons.unl.edu]

- 3. Advantages of the classical thermodynamic analysis of single—and multi-component Langmuir monolayers from molecules of biomedical importance—theory and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. search.library.uvic.ca [search.library.uvic.ca]

Advanced Organosilicon Surfactants & Silyl Lipids: Synthesis, Physicochemical Architectures, and Biomedical Applications

This guide provides an advanced technical analysis of organosilicon surfactants and long-chain silyl alcohols, focusing on their synthesis, physicochemical behavior, and application in drug delivery systems.

Executive Summary

Organosilicon surfactants represent a distinct class of amphiphiles where the hydrophobic tail contains a siloxane (

Part 1: Molecular Architecture & The Silicon Advantage

The Siloxane Backbone vs. Carbosilane

The structural core of these surfactants dictates their stability and application.

-

Siloxane-based (e.g., Trisiloxanes): Characterized by the

"umbrella" structure. They offer the lowest surface tension ( -

Carbosilane-based: Contain hydrolytically stable

bonds. These are preferred for harsh formulation environments but typically lack the extreme spreading capabilities of siloxanes.

Long-Chain Silyl Alcohols: The Lipophilic Module

Long-chain silyl alcohols (e.g.,

-

Synthetic Intermediates: They act as nucleophiles to attach polar headgroups (via etherification) or as substrates for hydrosilylation.

-

Bioisosteres in Lipid Design: Replacing carbon centers with silicon in fatty alcohols increases lipophilicity (LogP) and alters membrane intercalation kinetics without significantly changing steric bulk.

Diagram 1: Structure-Property Relationship

The following diagram illustrates how structural variations influence surfactant performance.

Caption: Mapping molecular components to functional outcomes. Siloxane backbones drive wetting, while ionic headgroups enable genetic payload complexation.

Part 2: Synthesis Protocols

The dominant synthetic route is Hydrosilylation , catalyzed by Platinum(0) complexes (e.g., Karstedt’s catalyst).[1] This reaction adds a silicon hydride (

Protocol: Synthesis of PEG-Modified Trisiloxane

Objective: Synthesize a non-ionic surfactant via hydrosilylation of 1,1,1,3,5,5,5-heptamethyltrisiloxane (MD'M) with allyl-polyethylene glycol.

Reagents:

-

Heptamethyltrisiloxane (MD'M, Si-H source)

-

Allyl-PEG (MW 350-550)

-

Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene.

-

Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe, charge Allyl-PEG (1.1 eq) and Toluene (

ratio to reactants). -

Azeotropic Drying: Heat to

to remove trace water via azeotrope (critical to prevent side-reaction of Si-H with water). Cool to -

Catalyst Addition: Add Karstedt’s catalyst (10-20 ppm Pt relative to total mass).

-

Addition of Siloxane: Add MD'M dropwise via an addition funnel. The reaction is exothermic; maintain temperature

to prevent isomerization of the allyl group. -

Digestion: Stir at

for 2-4 hours. -

Monitoring: Monitor disappearance of the

peak ( -

Workup: Strip solvent and excess volatiles under reduced pressure (

). Filter through activated carbon/Celite to remove Pt residues (black specks).

Diagram 2: Hydrosilylation Mechanism (Chalk-Harrod Cycle)

The catalytic cycle dictates the yield and regioselectivity (anti-Markovnikov addition).

Caption: The Chalk-Harrod mechanism. Key step: Migratory insertion determines the linear (anti-Markovnikov) vs. branched product ratio.

Part 3: Physicochemical Behaviors

Superspreading & Vesicle Formation

Trisiloxane surfactants exhibit "superspreading"—the ability of a droplet to spread over a hydrophobic surface area 50x larger than a water droplet. This is not governed solely by surface tension reduction but by the self-assembly phase .

-

Mechanism: At the critical aggregation concentration (CAC), these surfactants form bilayers (vesicles) rather than spherical micelles. As the droplet edge advances, vesicles "unzip" to deposit a surfactant monolayer on the substrate, driving rapid wetting.

Hydrolytic Stability

The

-

Acidic Conditions (pH < 4): Protonation of oxygen leads to backbone cleavage.

-

Basic Conditions (pH > 9): Nucleophilic attack by

causes rapid degradation. -

Formulation Implication: Organosilicon surfactants must be buffered between pH 6.5–7.5 for long-term stability, or used in "mix-and-spray" applications.

Quantitative Comparison: Surface Activity

The following table contrasts organosilicon surfactants with standard hydrocarbon and fluorocarbon options.

| Surfactant Class | Surface Tension ( | CMC (mM) | Wetting Contact Angle (Parafilm) | Biodegradability |

| Trisiloxane Ethoxylate | 20 - 22 | 0.1 - 0.3 | 0° (Complete Wetting) | Hydrolysis-dependent |

| Sodium Dodecyl Sulfate (SDS) | 38 - 40 | 8.2 | 95° | High |

| Fluorosurfactants (C8) | 15 - 18 | 0.5 - 2.0 | 40° | Low (Persistent) |

| Alkyl Polyglucosides | 28 - 30 | 0.2 - 1.0 | 60° | High |

Part 4: Biomedical & Drug Delivery Applications[3][4][5]

Silyl Lipids in Lipid Nanoparticles (LNPs)

In mRNA delivery (e.g., COVID-19 vaccines), ionizable lipids are crucial. Incorporating silicon tails (silyl lipids) creates biodegradable linkers .

-

Design: A silyl ether bond is introduced between the hydrophilic head and the hydrophobic tail.

-

Mechanism: The silyl ether is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the endosome (pH 5.0–6.0). This degradation destabilizes the LNP, facilitating the release of the RNA payload into the cytoplasm (Endosomal Escape).

Diagram 3: Acid-Triggered LNP Degradation Pathway

Caption: Mechanism of acid-labile silyl lipid LNPs. The pH drop in the endosome triggers hydrolysis, releasing the therapeutic cargo.

Silicon Bioisosteres

Replacing a carbon atom with silicon in a drug molecule (sila-substitution) alters the drug's pharmacology:

-

Lipophilicity: Silicon is more lipophilic than carbon, potentially improving blood-brain barrier penetration.

-

Metabolic Stability: The larger Si atom can block metabolic attack at adjacent sites, prolonging half-life.

References

-

Hill, R. M. (2002). Superspreading. Current Opinion in Colloid & Interface Science. Link

-

Somasundaran, P., et al. (2006). Silicone Surfactants: Synthesis and Properties. Surfactant Science Series, CRC Press. Link

-

Zhu, Y., et al. (2026). Synthesis, characterization and surface properties of an organosilicon surfactant. Frontiers in Chemistry. Link

-

Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer. Link

-

Sato, Y., et al. (2020). Biodegradable Lipid Nanoparticles for RNA Delivery. Journal of Controlled Release. Link

-

Evonik Industries. (2024). Technical Information: BREAK-THRU® S 240 Trisiloxane Surfactant. Link

Sources

Methodological & Application

Peterson olefination conditions using 3-(Triphenylsilyl)-3-octadecanol

Application Note & Protocol

Stereoselective Elimination of 3-(Triphenylsilyl)-3-octadecanol: A Guide to the Peterson Olefination

Abstract

The Peterson olefination is a cornerstone reaction in organic synthesis for the stereocontrolled formation of alkenes.[1] A key advantage of this method is its ability to generate either the (E)- or (Z)-alkene from a single, isolable β-hydroxysilane intermediate by carefully selecting acidic or basic elimination conditions.[2][3] This guide provides a detailed mechanistic overview and field-proven protocols for the stereoselective elimination of a sterically demanding β-hydroxysilane, 3-(Triphenylsilyl)-3-octadecanol, a substrate class relevant in the synthesis of complex lipids and natural products. We will explore both classical and modern catalytic conditions, explaining the causal relationships between reagent choice and stereochemical outcome.

Introduction: The Power of Stereodivergence

The synthesis of carbon-carbon double bonds with precise geometric control is a central challenge in drug development and materials science. While many olefination methods exist, the Peterson olefination offers a unique strategic advantage: from a common precursor, one can access two different products.[4] The reaction proceeds in two conceptual steps: the addition of an α-silyl carbanion to a carbonyl compound to form a β-hydroxysilane, followed by an elimination step to yield the alkene and a silyl alcohol byproduct.[5]

Unlike the Wittig reaction, whose phosphorus-based byproducts can complicate purification, the Peterson olefination generates volatile and easily removable siloxanes.[6] When the α-silyl carbanion bears only alkyl or other non-stabilizing groups, the intermediate β-hydroxysilane is often stable enough to be isolated.[1][2] This stability is the key to its stereodivergent power. By separating the diastereomeric β-hydroxysilanes (erythro and threo) and subjecting them to different elimination conditions, chemists can direct the reaction toward a specific alkene isomer.[3]

This document focuses exclusively on the critical elimination step, using 3-(Triphenylsilyl)-3-octadecanol as a model for substrates featuring significant steric bulk from both the triphenylsilyl group and long alkyl chains.

The Mechanistic Dichotomy: Syn vs. Anti Elimination

The stereochemical outcome of the Peterson elimination is dictated by the choice of an acidic or basic catalyst, which forces the reaction through two distinct, stereospecific transition states.[5]

-

2.1. Basic Conditions: The Syn-Elimination Pathway Under basic conditions, the reaction proceeds via a concerted syn-elimination. The process begins with the deprotonation of the hydroxyl group by a strong base (e.g., potassium hydride) to form an alkoxide.[2] This alkoxide then internally attacks the silicon atom, forming a transient, high-energy pentacoordinate silicate known as an oxasiletanide intermediate.[3] This four-membered ring structure is constrained and fragments in a concerted fashion, where the C-C and C-Si bonds are eclipsed, leading to the stereospecific syn-elimination of the silyl and oxygen groups.[4][5]

-

2.2. Acidic Conditions: The Anti-Elimination Pathway In the presence of acid, the hydroxyl group is first protonated to form a good leaving group (water).[2] This is followed by an E2-type elimination where the triphenylsilyl group and the activated hydroxyl group arrange themselves in an anti-periplanar conformation to allow for optimal orbital overlap in the transition state.[3][5] This geometric requirement dictates that the elimination occurs with anti stereospecificity.[4] Recently, milder catalytic Brønsted acid methods have been developed, avoiding the need for superstoichiometric amounts of strong acids and improving functional group tolerance.[7][8][9]

The relationship between the starting material diastereomer and the final alkene geometry under each condition is summarized in the diagram below.

Caption: Stereodivergent outcomes from erythro and threo diastereomers.

Experimental Design & Protocols

The following protocols are designed for the elimination of a generic, sterically hindered β-hydroxysilane like 3-(Triphenylsilyl)-3-octadecanol. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

This modern protocol utilizes a catalytic amount of a strong Brønsted acid, which offers high efficiency and tolerance for other functional groups.[7][10] We detail the use of copper(II) chloride dihydrate, which acts as a convenient and inexpensive precursor to generate a controlled amount of Brønsted acid in situ.[10]

Materials:

-

3-(Triphenylsilyl)-3-octadecanol (1.0 equiv)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.10 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Pentane

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(Triphenylsilyl)-3-octadecanol.

-

Solvent Addition: Under an inert atmosphere, add anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate). Stir until the substrate is fully dissolved.

-

Catalyst Addition: Add CuCl₂·2H₂O (10 mol%) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot (alkene). The reaction is typically complete within 1-4 hours.

-

Workup: Once the reaction is complete, add an equal volume of pentane and deionized water to the flask. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer two more times with pentane.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

-

Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure alkene.

This protocol uses a strong, non-nucleophilic base to induce the concerted syn-elimination pathway. Potassium hydride is highly effective, leading to rapid elimination.[2]

Materials:

-

3-(Triphenylsilyl)-3-octadecanol (1.0 equiv)

-

Potassium Hydride (KH), 30% dispersion in mineral oil (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes (for washing KH)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

KH Preparation: In a flame-dried flask under inert atmosphere, weigh the required amount of KH dispersion. Carefully wash the mineral oil from the KH by adding anhydrous hexanes, gently swirling, allowing the KH to settle, and removing the supernatant via cannula. Repeat this wash two more times.

-

Reaction Setup: Carefully add anhydrous THF to the washed KH to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the 3-(Triphenylsilyl)-3-octadecanol in a minimal amount of anhydrous THF and add it dropwise to the stirring KH slurry via a syringe or dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, cool the reaction back to 0 °C and very slowly add saturated aqueous NH₄Cl to quench the excess KH. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

-

Workup: Add deionized water and extract the mixture three times with ethyl acetate or diethyl ether.

-

Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.

Summary of Conditions and Workflow

The choice of protocol directly determines the synthetic outcome. The following table and workflow diagram summarize the experimental choices.

Table 1: Comparison of Peterson Elimination Protocols

| Parameter | Protocol 1 (Acidic) | Protocol 2 (Basic) |

|---|---|---|

| Reagent | CuCl₂·2H₂O (catalytic) | Potassium Hydride (KH) |

| Mechanism | Anti-Elimination | Syn-Elimination |

| Solvent | Acetonitrile (MeCN) | Tetrahydrofuran (THF) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Stereo Outcome | erythro → (Z)-alkene | erythro → (E)-alkene |

| Key Advantage | Operationally simple, mild | High reactivity, classic method |

| Safety Note | Standard acid handling | Extreme caution: KH is reactive |

Caption: Decision-based workflow for stereoselective olefination.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reagent (base) or inactive catalyst (acid). 2. Low reaction temperature or insufficient time. 3. Poor substrate solubility. | 1. For basic conditions, ensure KH is fresh and properly washed. For acidic conditions, use a fresh bottle of catalyst. 2. Allow the reaction to stir longer or gently warm (e.g., to 40 °C). 3. Use a more polar co-solvent if necessary, ensuring it's compatible with the reagents. |

| Low Yield | 1. Product volatility during workup/concentration. 2. Degradation of product on silica gel. 3. Inefficient extraction due to emulsion formation. | 1. For lower molecular weight alkenes, use care during rotary evaporation. 2. Deactivate silica gel with triethylamine (1% in eluent) or use alternative purification like alumina. 3. Add more brine during workup to break emulsions. |

| Mixture of (E/Z) Isomers | 1. Starting material is a mixture of diastereomers. 2. Elimination conditions are not fully selective. 3. Isomerization of the product during workup or purification. | 1. Purify the starting β-hydroxysilane diastereomers by chromatography before elimination. 2. Ensure rigorous anhydrous and inert conditions. For acid, ensure no trace base is present and vice-versa. 3. Avoid prolonged exposure to acidic or basic conditions during workup. Use a buffered workup if needed. |

References

-

Peterson olefination - Wikipedia. [Link]

-

Brønsted Acid Catalyzed Peterson Olefinations - Organic Chemistry Portal. [Link]

-

The Peterson Olefination Using the tert-Butyldiphenylsilyl Group: Stereoselective Synthesis of Di- and Trisubstituted Alkenes - Organic Chemistry Portal. [Link]

-

Peterson Olefination - Organic Chemistry Portal. [Link]

-

Peterson Olefination Reaction, Mechanism, and Applications - Chemistry Notes. [Link]

-

The Peterson Olefination Reaction - Wiley Online Library. [Link]

-

Brønsted Acid Catalyzed Peterson Olefinations | The Journal of Organic Chemistry. [Link]

-

Stereoselective Peterson Olefinations from Bench‐Stable Reagents and N‐Phenyl Imines - SciSpace. [Link]

-

New developments in the Peterson olefination reaction - Chemical Society Reviews (RSC Publishing). [Link]

-

Convergent stereocontrol in peterson olefinations. Application to the synthesis of (+/-)-3-hydroxybakuchiol and corylifolin - PubMed. [Link]

-

Brønsted Acid Catalyzed Peterson Olefinations - PubMed. [Link]

-

A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O - Arkivoc. [Link]

-

Tandem Peterson olefination and chemoselective asymmetric hydrogenation of β-hydroxy silanes - PMC. [Link]

-

Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - MDPI. [Link]

-

(A) The mechanism of Peterson olefination carried out in a one-pot... - ResearchGate. [Link]

-

Peterson Olefination - YouTube. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Peterson olefination - Wikipedia [en.wikipedia.org]

- 3. Peterson Olefination [organic-chemistry.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Brønsted Acid Catalyzed Peterson Olefinations [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Brønsted Acid Catalyzed Peterson Olefinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

Application Note: Bulky Silyl Alcohols as Hydrogen-Bonding Catalysts

Topic: Catalytic Applications of Bulky Silyl Alcohols in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the field of non-covalent organocatalysis was dominated by thioureas, squaramides, and TADDOLs. However, bulky silyl alcohols (silanols) and silanediols have emerged as a powerful, yet underutilized, class of hydrogen-bond (H-bond) donor catalysts. Unlike their carbon analogues (alcohols), silanols exhibit enhanced acidity and unique steric properties that allow for the activation of electrophiles and the recognition of anions in complex stereoselective transformations.

This guide details the operational frameworks for deploying bulky silanols—specifically Triphenylsilanol (Ph

Part 1: The Chemical Rationale

Why Switch to Silanols?

The efficacy of silyl alcohols stems from two intrinsic properties that distinguish them from carbinols (C-OH):

-

Enhanced Acidity (The Silicon Alpha-Effect): Silanols are significantly more acidic than their carbon counterparts due to the stabilization of the conjugate base (silanolate) by the silicon atom.

-

Comparison: Ph

COH (pKa -

Impact: Stronger H-bond donation capability (

-hole interactions) allows for the activation of less reactive electrophiles (e.g., nitroalkenes, carbonyls).

-

-

Steric Bulk & Stability: Small silanols (e.g., trimethylsilanol) rapidly condense to form disiloxanes (Si-O-Si). Bulky groups (Triphenyl, Tris(trimethylsilyl) "Supersilyl") kinetically inhibit this self-condensation, maintaining the monomeric catalytic species active in solution.

Data Summary: Acidity and Donor Strength

| Catalyst Class | Representative Structure | pKa (DMSO/Est.) | Primary Mode of Action |

| Bulky Carbinol | Ph | ~17.0 | Weak H-bond donor |

| Bulky Silanol | Ph | ~16.6 | Single-point H-bond activation |

| Silanediol | Diphenylsilanediol | ~14-15 | Cooperative (Dual) H-bond activation |

| Thiourea | Schreiner's Thiourea | ~8.5 | Dual H-bond activation |

Part 2: Mechanism of Action

The catalytic cycle relies on the formation of a transient supramolecular complex. In General Acid Catalysis , the silanol lowers the LUMO of the electrophile. In Anion-Binding Catalysis , the silanediol binds the counter-anion of a cationic intermediate, creating a tight ion pair that directs stereoselectivity.

Caption: Workflow of silanol-mediated activation. The catalyst establishes an equilibrium with the substrate (e.g., carbonyl), facilitating nucleophilic attack.

Part 3: Application Note – Friedel-Crafts Alkylation

Primary Reference: Franz, A. K. et al. Org. Lett. (2000s); J. Am. Chem. Soc.

Context: This protocol replaces Lewis Acid metal catalysts (which may decompose sensitive substrates) with Ph

Protocol 1: Silanol-Catalyzed Indole Addition

Target Reaction: Indole + Methyl Vinyl Ketone (MVK)

Reagents & Equipment:

-

Catalyst: Triphenylsilanol (Ph

SiOH) [Sigma-Aldrich or synthesized via hydrolysis of Ph -

Substrate: Indole (1.0 equiv), Methyl Vinyl Ketone (1.2 equiv).

-

Solvent: Toluene or Dichloromethane (DCM). Note: Non-polar solvents enhance H-bond strength.

-

Vessel: Flame-dried dram vial with a PTFE-lined cap.

Step-by-Step Methodology:

-

Catalyst Preparation: Weigh Ph

SiOH (10-20 mol%) into the vial.-

Validation Step: Verify catalyst integrity via

H NMR. The Si-OH proton typically appears as a broad singlet around

-

-

Solvation: Add Toluene (0.5 M concentration relative to Indole). Add the Indole (1.0 equiv). Stir until dissolved.

-

Initiation: Add Methyl Vinyl Ketone (1.2 equiv) in one portion.

-

Reaction: Stir at room temperature (23 °C) for 24 hours.

-

Monitoring: Monitor via TLC. The product is typically less polar than the indole.

-

-

Quench & Isolation:

-

Concentrate the reaction mixture directly under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Troubleshooting & Optimization:

-

Low Conversion: If reaction is slow, increase temperature to 40 °C. Do not exceed 60 °C to avoid thermal condensation of the catalyst.

-

Moisture Control: While silanols are water-tolerant compared to Lewis acids, excessive water competes for H-bonding. Use anhydrous solvents.

Part 4: Protocol – Enantioselective Anion-Binding Catalysis

Primary Reference: Mattson, A. E. et al. J. Am. Chem. Soc. / Org. Lett. Context: Silanediols (containing two OH groups) act similarly to thioureas, engaging in cooperative H-bonding. This protocol describes the activation of nitroalkenes.[1]

Protocol 2: Silanediol-Catalyzed Conjugate Addition

Target Reaction: Indole + trans-

Reagents:

-

Catalyst: 1,1'-Binaphthyl-2,2'-silanediol (BINOL-silanediol).

-

Substrate: trans-

-Nitrostyrene (1.0 equiv), N-Methylindole (1.5 equiv). -

Solvent:

-Xylene or Toluene.

Experimental Workflow (Visualized):

Caption: Operational sequence for silanediol-catalyzed Michael addition.

Critical Control Points (Self-Validating System):

-

The "Dimer" Check: Silanediols can form H-bonded dimers in solution.[2] Before adding substrates, run a

H NMR of the catalyst in the reaction solvent (e.g., C-

Observation: If the OH peak is downfield (>4 ppm) and concentration-dependent, the catalyst is self-associating. This is normal but indicates that the substrate must compete to break this dimer.

-

-

Product Inhibition: If conversion stalls at 50%, the product (which contains a nitro group) may be H-bonding to the catalyst.

-

Solution: Add 5 mol% additional catalyst or dilute the reaction to favor intramolecular catalyst-substrate binding over intermolecular aggregation.

-

Part 5: References

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. [Link]

-

Schafer, A. G., Wieting, J. M., & Mattson, A. E. (2011). Silanediols: A New Class of Hydrogen Bond Donor Catalysts.[1] Organic Letters. [Link]

-

Hardman-Baldwin, A. M., & Mattson, A. E. (2012). Cooperative Hydrogen-Bonding Effects in Silanediol Catalysis. Organic Letters. [Link]

-

Tran, K., & Franz, A. K. (2012). Silanediol Hydrogen-Bonding Activation of Carbonyl Compounds. Chemistry - A European Journal. [Link]

-

Kondo, T. et al. (2014). Anion Recognition by Silanediols. Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Triphenylsilyl)-3-octadecanol via Column Chromatography

Welcome to the technical support center for the purification of 3-(Triphenylsilyl)-3-octadecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful purification of this and similar bulky silyl ethers using column chromatography.

Introduction

3-(Triphenylsilyl)-3-octadecanol is a high molecular weight, non-polar compound. Its purification via column chromatography presents a unique set of challenges that require careful consideration of the stationary phase, mobile phase, and overall experimental conditions. The bulky triphenylsilyl group, while offering significant steric protection to the hydroxyl function, also dominates the polarity of the molecule, making it amenable to normal-phase chromatography.[1] However, the stability of the silyl ether bond to the slightly acidic nature of standard silica gel must be taken into account to prevent cleavage back to the starting alcohol.[2][3]

This guide provides a comprehensive, step-by-step protocol for the purification of 3-(Triphenylsilyl)-3-octadecanol and offers detailed troubleshooting advice to address common issues encountered during the process.

Experimental Protocol: Column Chromatography of 3-(Triphenylsilyl)-3-octadecanol

This protocol is designed for the purification of gram-scale quantities of the target compound. Adjustments may be necessary for different scales.

Materials and Reagents

-

Crude 3-(Triphenylsilyl)-3-octadecanol

-

Silica gel (standard grade, 230-400 mesh)

-

Hexanes (or petroleum ether)

-

Ethyl acetate

-

Triethylamine (optional, for deactivation)

-

Glass chromatography column

-

Sand (acid-washed)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Step-by-Step Methodology

-

TLC Analysis of Crude Material: Before setting up the column, analyze the crude reaction mixture by TLC to determine the optimal solvent system.

-

Objective: To find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.[4]

-

Procedure:

-

Spot the crude mixture on a TLC plate.

-

Develop the plate in a series of solvent systems with increasing polarity (e.g., 100% hexanes, 2% ethyl acetate/hexanes, 5% ethyl acetate/hexanes, etc.).[5]

-

Visualize the spots under a UV lamp (the triphenylsilyl group is UV active) and/or by staining.

-

The ideal solvent system will show good separation between the product spot and any impurities.

-

-

-

Column Preparation (Slurry Method):

-

Objective: To pack a uniform, air-free column.[6]

-

Procedure:

-

Secure the column vertically with a clamp.

-

Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.[6]

-

In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent. Stir to remove air bubbles.[4]

-

Pour the slurry into the column. As the silica settles, gently tap the column to ensure even packing.[4]

-

Open the stopcock to drain the excess solvent, but never let the top of the silica gel run dry .[6]

-

Add a layer of sand on top of the packed silica to prevent disruption during sample loading.[4]

-

-

-

Sample Loading:

-

Objective: To apply the sample to the column in a concentrated band.

-

Procedure (Dry Loading Recommended for Less Soluble Compounds):

-

Dissolve the crude 3-(Triphenylsilyl)-3-octadecanol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[7]

-

Carefully add this powder to the top of the packed column.

-

Gently add a final thin layer of sand.

-

-

-

Elution and Fraction Collection:

-

Objective: To selectively move the compounds down the column and collect the pure product.

-

Procedure:

-

Carefully add the eluting solvent to the top of the column.

-

Begin collecting fractions. The volume of each fraction will depend on the column size.

-

If a gradient elution is necessary (i.e., the polarity of the solvent is gradually increased), do so in small, stepwise increments.[4] For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

-

Monitor the elution process by collecting small aliquots from each fraction and analyzing them by TLC.

-

-

-

Product Isolation:

-

Objective: To combine the pure fractions and remove the solvent.

-

Procedure:

-

Identify the fractions containing the pure 3-(Triphenylsilyl)-3-octadecanol based on TLC analysis.

-

Combine these pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified product.

-

-

Workflow Diagram

Caption: Workflow for the purification of 3-(Triphenylsilyl)-3-octadecanol.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 3-(Triphenylsilyl)-3-octadecanol in a question-and-answer format.

Separation and Elution Issues

Q1: My compound is not moving off the baseline, even with a relatively polar solvent system.

A1:

-

Cause: The chosen solvent system may still be too non-polar. 3-(Triphenylsilyl)-3-octadecanol is a very non-polar compound, and its interaction with the polar silica gel can be strong.[4]

-

Solution:

-

Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent.[3]

-

Check Compound Solubility: Ensure your compound is soluble in the mobile phase. Poor solubility can lead to streaking and poor mobility.[3]

-

Consider a Different Solvent System: If increasing the polarity of your current system doesn't work, consider a different solvent combination. For very non-polar compounds, systems like ether/hexane or dichloromethane/hexane can be effective.[5]

-

Q2: All my compounds are eluting together at the solvent front.

A2:

-

Cause: The eluting solvent is too polar. This causes all components of the mixture to travel with the solvent front, resulting in no separation.[4]

-

Solution:

-

Decrease Solvent Polarity: Start with a much less polar solvent system, such as 100% hexanes, and gradually increase the polarity.[5]

-

Re-evaluate TLC: Perform a more thorough TLC analysis using a wider range of less polar solvent systems to find one that gives good separation.

-

Q3: I'm seeing significant peak tailing for my product.

A3:

-

Cause: Peak tailing can be caused by several factors, including interactions with acidic sites on the silica gel, column overloading, or poor column packing.

-

Solution:

-

Deactivate Silica Gel: Add a small amount of triethylamine (0.1-1%) to your eluting solvent. This will neutralize the acidic sites on the silica gel that can cause tailing.[7]

-

Reduce Sample Load: Overloading the column can lead to broad, tailing peaks. Use a larger column or reduce the amount of sample being purified.

-

Improve Column Packing: Ensure your column is packed uniformly without any channels or cracks. Repack the column if necessary.

-

Compound Stability Issues

Q4: My product is decomposing on the column. I'm isolating the starting alcohol instead of the silyl ether.

A4:

-

Cause: The triphenylsilyl ether is likely being cleaved by the acidic nature of the silica gel.[2] While triphenylsilyl ethers are more stable than trimethylsilyl (TMS) ethers, they can still be susceptible to cleavage under acidic conditions.[8]

-

Solution:

-

Neutralize the Silica Gel: As mentioned above, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can neutralize the silica.[2]

-

Use Neutral Alumina: Consider using neutral alumina as the stationary phase instead of silica gel. Alumina is less acidic and can be a good alternative for acid-sensitive compounds.[3]

-

Minimize Contact Time: Elute the compound as quickly as possible without sacrificing separation. A faster flow rate can reduce the time the compound spends in contact with the stationary phase.[2]

-

General Column and System Issues

Q5: The solvent flow through my column is very slow or has stopped completely.

A5:

-

Cause: This can be due to the silica gel being packed too tightly, the use of very fine silica particles, or the crystallization of a compound on the column.[3]

-

Solution:

-

Apply Gentle Pressure: Use a pump or a gentle stream of air/nitrogen to increase the flow rate. Be cautious not to apply too much pressure, as this can crack the column.

-

Check for Blockages: If you suspect crystallization, you may need to abandon the column. Pre-purification to remove the problematic impurity might be necessary.

-

Use Coarser Silica: If slow flow is a persistent issue, consider using silica gel with a larger particle size.

-

Frequently Asked Questions (FAQs)

Q1: What is the expected Rf value for 3-(Triphenylsilyl)-3-octadecanol?

A1: The Rf value is highly dependent on the specific TLC plate and solvent system used. However, for a non-polar compound like this, you should aim for an Rf of 0.2-0.4 in a solvent system with a low percentage of a polar component (e.g., 2-10% ethyl acetate in hexanes) for optimal separation on a column.[4]

Q2: Can I use a different stationary phase besides silica gel?

A2: Yes. As mentioned in the troubleshooting guide, neutral alumina is a good alternative if your compound is sensitive to the acidity of silica gel.[3] For separations based on size, size-exclusion chromatography could also be an option, though less common for this type of molecule.

Q3: Is it better to use a gradient or isocratic elution?

A3: For mixtures with components of widely differing polarities, a gradient elution (where the solvent polarity is gradually increased) is generally more efficient and provides better separation.[7] If the impurities are very close in polarity to your product, a carefully optimized isocratic (constant solvent composition) elution may provide better resolution.

Q4: How much silica gel should I use relative to my crude sample?

A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 20:1 to 50:1.[4] For difficult separations, a higher ratio (e.g., 100:1) may be necessary.

Q5: How can I confirm the purity of my final product?

A5: After purification, you should assess the purity using analytical techniques such as:

-

TLC: The purified product should appear as a single spot.

-

NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.

-

Mass Spectrometry: To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for normal-phase chromatography.[4] |

| Alternative Stationary Phase | Neutral Alumina | For acid-sensitive compounds to prevent silyl ether cleavage.[3] |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate | Good for non-polar compounds, allows for a wide polarity range.[5] |

| Mobile Phase Additive | 0.1-1% Triethylamine | Neutralizes acidic sites on silica gel, preventing tailing and decomposition.[7] |

| Target Rf on TLC | 0.2 - 0.4 | Provides optimal separation on a column.[4] |

| Silica to Sample Ratio | 20:1 to 50:1 (w/w) | Ensures adequate separation capacity.[4] |

References

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

-

MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]

-

Phenomenex. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

- Poole, C. F. (2015). Solvent selection in liquid chromatography.

-

University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems? Retrieved from [Link]

-

Reddit. (2025, April 15). Flash column on silyl enol ether. Retrieved from [Link]

-

Reddit. (2022, July 29). Purifying compound containing trimethylsilyl group by column chromatography. Retrieved from [Link]

- Hosmane, N. S., et al. (1998). Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. Organometallics, 17(7), 1301-1306.

- Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography.

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chromatography [chem.rochester.edu]

- 4. web.uvic.ca [web.uvic.ca]

- 5. Chromatography [chem.rochester.edu]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. Purification [chem.rochester.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Overcoming solubility issues of 3-(Triphenylsilyl)-3-octadecanol in polar solvents

Executive Summary & Chemical Profile

The Challenge:

3-(Triphenylsilyl)-3-octadecanol presents a "perfect storm" of solubility challenges. It combines an extremely long aliphatic chain (

-

The Aliphatic Tail (

): Drives rapid aggregation in aqueous/polar media due to the hydrophobic effect. -

The Silyl Head (

): Increases the partition coefficient (LogP) significantly compared to a standard carbon analogue (e.g., trityl group), while adding steric bulk that hinders efficient packing in standard micellar structures. -

The Hydroxyl Handle (-OH): The single polar group is sterically crowded by the silyl group, rendering it ineffective at pulling the molecule into polar solvents via hydrogen bonding.

Target Audience: Analytical Chemists, Formulation Scientists, and Biological Assay Developers.

Diagnostic & Solvent Selection (The "Why")

Before attempting formulation, you must categorize the solvent system based on the molecule's physicochemical behavior.

Solubility Decision Matrix

| Solvent Class | Representative Solvents | Interaction Status | Recommendation |

| Class I: Good Solvents | THF, Dichloromethane (DCM), Chloroform, Toluene | High Solubility. The lipophilic | Primary Stock Solution. Use these for initial dissolution (10-50 mM). |

| Class II: Bridge Solvents | DMSO, Ethanol, Isopropanol | Partial/Risk. The molecule may dissolve with heat but will likely precipitate upon cooling or standing ("crashing out"). | Intermediate Step. Use only as a co-solvent (max 10-20% v/v) in final formulations. |

| Class III: Anti-Solvents | Water, PBS, Methanol, Acetonitrile | Insoluble. Immediate precipitation or formation of a cloudy suspension. | Avoid Direct Contact. Never add solid powder directly to these. |

Visual Workflow: Solvent Selection Logic

Figure 1: Decision tree for selecting the correct solubilization pathway based on the final application.

Advanced Formulation Protocols (The "How")

Do not attempt to dissolve this molecule directly in DMSO for biological assays; the

Protocol A: The "Solvent-Swap" Micelle Method (Recommended for Bio-Assays)

Best for: Cell culture, enzymatic assays in aqueous buffers.

Mechanism: This method uses a volatile Class I solvent to disperse the lipid, coats it with a surfactant, and then removes the toxic solvent, leaving water-soluble micelles.

Reagents:

-

Stock Solvent: Tetrahydrofuran (THF) - HPLC Grade, inhibitor-free.

-

Surfactant: Tween 80 (Polysorbate 80) or Cremophor EL.

-

Buffer: PBS or Water (pre-warmed to 37°C).

Step-by-Step:

-

Primary Stock: Dissolve 3-(Triphenylsilyl)-3-octadecanol in THF to a concentration of 10 mM . Vortex until crystal clear.

-

Surfactant Spike: Add Tween 80 to the THF stock. The mass ratio of Surfactant:Compound should be 5:1 .

-

Why? The bulky triphenylsilyl group requires a larger surfactant "shield" than standard lipids.

-

-

Evaporation (The Film Method):

-

Aliquot the mixture into a glass vial.

-

Use a nitrogen stream to evaporate the THF.

-

Result: A thin, waxy film on the bottom of the vial.

-

-

Reconstitution: Add pre-warmed PBS (37°C) to the film.

-

Sonication: Sonicate in a water bath for 10-15 minutes.

-

Success Indicator: The solution should turn from cloudy to translucent/clear (formation of mixed micelles).

-

Protocol B: Cyclodextrin Complexation

Best for: Injectable formulations or when surfactants are toxic to the assay.

Standard

-

Prepare a 20% (w/v) HP-

-CD solution in water. -

Dissolve the target compound in a small volume of Acetone or THF.

-

Add the organic solution dropwise to the agitated Cyclodextrin solution.

-

Stir open-capped for 24 hours to allow the organic solvent to evaporate and the drug to complex into the CD cavity.

-

Filter through a 0.45

m filter to remove uncomplexed solids.

Analytical Troubleshooting (HPLC/LC-MS)

Users often report "missing peaks" or "carryover" when analyzing this molecule. This is due to the compound sticking to the stainless steel of the LC system or the column stationary phase.

Common Issues & Fixes:

| Symptom | Root Cause | Technical Fix |

| Broad/Tailing Peaks | Interaction with residual silanols on the column. | Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase to mask silanols. |

| Missing Peak (First Injection) | Irreversible adsorption to the column frit/tubing. | Passivate the system: Inject a high concentration standard (10x) three times before running your actual samples to saturate active sites. |

| Precipitation in Injector | Sample solvent is incompatible with Mobile Phase A (Water). | Change Diluent: Do not dissolve the sample in 100% THF if starting gradient is 90% Water. Dilute sample in 50:50 Acetonitrile:THF. |

| Ghost Peaks (Carryover) | Compound sticking to the needle port. | Needle Wash: Use a strong needle wash of Isopropanol:Chloroform (1:1) or 100% THF . Standard MeOH/Water wash is insufficient. |

Frequently Asked Questions (FAQ)

Q1: Can I just use DMSO? Everyone uses DMSO.

A: For this specific molecule, no . While DMSO dissolves many organics, the lipophilicity of the

Q2: My solution looks clear, but my data is noisy. Why? A: You likely have colloidal aggregates . The solution looks clear because the particles are smaller than the wavelength of visible light (<400nm), but they are not truly dissolved. Use Dynamic Light Scattering (DLS) to verify, or switch to the Protocol A (Micelle Method) described above.

Q3: Is the Triphenylsilyl group stable in water? A: Generally, yes. Unlike trimethylsilyl (TMS) ethers which are labile, the steric bulk of the triphenylsilyl group renders it relatively stable to hydrolysis at neutral pH (pH 6-8). However, avoid extreme acid/base conditions for prolonged periods.

References

-

Lipophilicity of Organosilanes

-

Fatty Alcohol Solubilization

-

Cyclodextrin Strategies

- Title: Cyclodextrin-based solubiliz

- Source: Journal of Pharmacy & Pharmaceutical Sciences.

- Context: General principles applied to bulky lipophiles.

-

URL:[Link]

-

Triphenylsilyl Group Properties

- Title: Triphenylsilane Reagent Guide.

- Source: Michigan St

-

URL:[Link]

Sources

Removing triphenylsilanol byproducts from 3-(Triphenylsilyl)-3-octadecanol

Ticket ID: #TPS-RMV-001 Subject: Removal of Triphenylsilanol (TPS) from 3-(Triphenylsilyl)-3-octadecanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering difficulty separating Triphenylsilanol (Ph₃SiOH) from your target molecule, 3-(Triphenylsilyl)-3-octadecanol . This is a classic "ghost peak" problem in organosilicon chemistry.

The Core Challenge:

-

Polarity Overlap: Both molecules possess a polar hydroxyl group and a lipophilic triphenylsilyl moiety, resulting in similar retention factors (

) on standard silica gel. -

Crystallization: TPS has a high melting point (~150–155°C) and tends to co-crystallize with products, especially those with long alkyl chains (like your C18 octadecyl group) that act as "solvent traps."

-

Acidity: The silanol proton (

~16) is acidic enough to cause streaking on silica but not acidic enough for simple aqueous base extraction.

This guide provides three tiered solutions, ranging from bulk removal to high-purity polishing.

Tier 1: Selective Precipitation (The "Cold Hydrocarbon" Method)

Best for: Crude mixtures containing >10% TPS. Mechanism: Exploits the solubility differential between the crystalline TPS and the "greasy" C18 chain of your target.

While TPS is soluble in hot non-polar solvents, it is notoriously insoluble in cold hexanes/pentane. Your target molecule, essentially a "functionalized wax," should remain soluble in hydrocarbons due to the octadecyl chain.

Protocol A: The Hexane Crash

-

Dissolution: Dissolve your crude oil/solid in the minimum amount of boiling hexane (or pentane).

-

Note: If the C18 chain causes gelling, add 5-10% Diethyl Ether to break the gel structure.

-

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) for 4–12 hours.

-

Observation: Triphenylsilanol will crystallize as white needles or prisms. Your target should remain in the supernatant.

-

Filtration: Cold filter rapidly through a sintered glass funnel.

-

Critical Step: Wash the precipitate with cold (-20°C) hexane. Do not use room temp solvent, or the TPS will re-dissolve.

-

-

Validation: Check the filtrate by TLC. If TPS persists, proceed to Tier 2.

Tier 2: Chemical Scavenging (The "KF/Alumina" Method)

Best for: "Polishing" material (removing 1–10% residual TPS) or when chromatography fails. Mechanism: Potassium Fluoride (KF) adsorbed on Alumina creates a solid-phase surface with high affinity for silicon. The fluoride ions form strong hydrogen bonds or silyl-fluoride interactions with the silanol, effectively "anchoring" the impurity to the solid support while your sterically hindered alcohol passes through.

Protocol B: KF/Alumina Scavenging

Reagent Preparation:

-

Mix Neutral Alumina (Brockmann Grade I) and Potassium Fluoride (KF) in a 50:50 weight ratio.

-

Optional but recommended: Grind them together in a mortar and pestle to increase surface contact.

Workflow:

-

Solvent Selection: Dissolve your crude material in Dichloromethane (DCM) or THF . (Hexane is less effective here as it doesn't wet the alumina pores as well).

-

Loading: Add the KF/Alumina solid mixture to your solution.

-

Ratio: Use approx. 5–10 equivalents by weight of KF/Alumina relative to the estimated mass of TPS.

-

-

Incubation: Stir vigorously at room temperature for 12–16 hours.

-

Filtration: Filter the suspension through a pad of Celite or pure silica.

-

Elution: Wash the filter cake with DCM. The TPS remains bound to the alumina/fluoride matrix.

Visualization of Chemical Scavenging Logic

Figure 1: The KF/Alumina scavenging workflow relies on the specific affinity of fluoride for silanols.

Tier 3: Chromatographic Resolution

Best for: Analytical purity requirements (>99%). Mechanism: Exploiting the "streaking" nature of silanols to separate them from the non-polar target.

Standard Hexane/Ethyl Acetate gradients often fail because TPS streaks across fractions. We must sharpen the TPS peak or move the target faster.

Protocol C: The "Buffered" Column

-

Stationary Phase: Standard Silica Gel (60 Å).

-

Mobile Phase: Hexane / Dichloromethane (DCM) gradient (Start 100:0 → 50:50).

-

Why DCM? Your target (C18 chain) is very soluble in DCM but less polar than the TPS. DCM suppresses the ionization of the silanol better than EtOAc.

-

-

The "Doping" Trick: Add 1% Triethylamine (TEA) to the column during packing and elution.

-

Effect: TEA deprotonates the surface silanols of the silica gel, preventing the TPS from dragging. However, since TPS is also acidic, it may form a salt and stick to the baseline, allowing your neutral alcohol to elute first.

-

Comparison of Methods

| Method | Efficiency (TPS Removal) | Yield (Target Recovery) | Scalability | Technical Difficulty |

| Cold Hexane | ~80-90% | High (>95%) | Excellent | Low |

| KF/Alumina | >98% | High (>90%) | Moderate | Medium |

| Chromatography | >99% | Moderate (80-90%) | Low | High |

Frequently Asked Questions (FAQ)

Q1: Why can't I just wash the mixture with NaOH?

A: Triphenylsilanol is a very weak acid (

Q2: My product is gelling in hexane during the "Cold Crash." What do I do? A: The C18 chain is responsible. Add a "modifier" solvent. 5% Diethyl Ether or 5% Toluene added to the hexane will disrupt the gel network without solubilizing the TPS significantly.

Q3: Can I use Polymer-Supported reagents? A: Yes. Diethylaminomethyl-polystyrene (PS-DEAM) is effective. It acts as a base scavenger. However, KF/Alumina is significantly cheaper and often more effective for silicon-specific impurities.

Q4: How do I know if the peak in NMR is TPS or my product? A: Look at the aromatic region.

-

TPS: Multiplets at δ 7.3–7.7 ppm.

-

Target: Similar aromatic signals, BUT look for the diagnostic Si-OH proton. In

, the silanol proton of TPS often appears as a broad singlet around δ 2.5–3.0 ppm (concentration dependent). Your target alcohol (C-OH) will likely be further upfield or sharp if hydrogen-bonded intramolecularly. -

Definitive Test: Run a

NMR. TPS usually appears around -10 to -20 ppm .

References

- Separation of Silanols: Smith, W. B. "The isolation and purification of triphenylsilanol." Journal of Organic Chemistry.

-

KF/Alumina Reagent: Blass, B. E. (2002). "Potassium Fluoride on Alumina." Encyclopedia of Reagents for Organic Synthesis.

-

Silanol Properties: Lickiss, P. D. (2001). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry. (Provides

and structural data explaining the "stickiness" of silanols). -

General Purification: Richardson, R. M., & Wiemer, D. F. (2002). "Purification of Silyl-Protected Alcohols." Organic Syntheses, 79, 59. (General protocols for lipophilic silyl compounds).

Technical Support Center: Optimizing Recrystallization of Long-Chain Silyl Alcohols

Executive Summary: The "Grease vs. Crystal" Paradox

Recrystallizing long-chain silyl alcohols (e.g.,

This duality frequently leads to the dreaded "Oiling Out" phenomenon (Liquid-Liquid Phase Separation), where the compound separates as a purity-trapping oil rather than a crystal lattice.

This guide moves beyond standard textbook procedures to address the specific physicochemical behavior of organosilicons, focusing on supersaturation control and dielectric tuning .

Phase 1: Solvent System Engineering

The "Polarity Sandwich" Strategy

For long-chain silyl alcohols, single-solvent systems rarely work. The alkyl chain makes them too soluble in hexanes, while the silyl/hydroxyl group makes them too soluble in alcohols. You must construct a binary solvent system .

Recommended Solvent Pairs (Ranked by Success Rate)

| Rank | Solvent A (Dissolver) | Solvent B (Precipitator) | Mechanism of Action | Risk Factor |

| 1 | Hexane (or Pentane) | Acetonitrile | Dielectric Clash: Silyl groups hate the high dielectric constant of MeCN, forcing lattice formation. | Low (Aprotic, prevents solvolysis) |

| 2 | Dichloromethane (DCM) | Methanol | Volatility Balance: DCM solubilizes the "greasy" chain; MeOH targets the polar head. | Medium (Transesterification risk if acidic) |

| 3 | Acetone | Water | Hydrophobic Effect: Water forces the alkyl chains to aggregate (hydrophobic effect). | High (Hydrolysis of sensitive silyl ethers) |

Workflow Visualization: Solvent Selection Logic

Figure 1: Decision tree for selecting the primary solvent system based on initial solubility tests.

Phase 2: The "Oiling Out" Crisis Center

Symptom: You cool the flask, and instead of white needles, a cloudy emulsion forms, eventually settling as a viscous oil at the bottom.

Root Cause: The temperature dropped into the Metastable Zone too quickly, or the melting point of the solvated compound is lower than the saturation temperature (Liquid-Liquid Phase Separation).

Troubleshooting Matrix

Q1: "My product oiled out immediately upon cooling. What now?"

The Fix: Do NOT filter.

Reheat the mixture until the oil redissolves (clear solution).